Di-iso-propylaminosilane
Overview
Description
Di-iso-propylaminosilane is an organosilicon compound with the chemical formula C6H17NSi. It is commonly used as a precursor in the deposition of silicon-containing films, such as silicon-oxide and silicon-nitride films, which are essential in the semiconductor industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Di-iso-propylaminosilane can be synthesized via the catalytic hydrosilylation of an imine by a silicon source comprising a hydridosilane . This method involves the reaction of di-iso-propylamine with monochlorosilane or monochlorodisilane under controlled conditions .
Industrial Production Methods
In industrial settings, this compound is produced using similar hydrosilylation techniques, ensuring high purity and yield. The process typically involves the use of specialized reactors and catalysts to facilitate the reaction and optimize production efficiency .
Chemical Reactions Analysis
Types of Reactions
Di-iso-propylaminosilane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silicon dioxide (SiO2) films.
Reduction: It can participate in reduction reactions, although less commonly.
Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: For oxidation reactions.
Nucleophiles: For substitution reactions.
Catalysts: Such as transition metal complexes, to facilitate various reactions.
Major Products Formed
The major products formed from reactions involving this compound include silicon-containing compounds like silicon dioxide and silicon nitride, which are crucial in the semiconductor industry .
Scientific Research Applications
Di-iso-propylaminosilane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the deposition of silicon-containing films.
Biology: Investigated for its potential use in biomaterials and bioengineering.
Medicine: Explored for its applications in drug delivery systems and medical devices.
Industry: Widely used in the semiconductor industry for the production of high-quality thin films.
Mechanism of Action
The mechanism of action of di-iso-propylaminosilane involves its interaction with surfaces to form silicon-containing films. The compound undergoes surface reactions, such as Si–N dissociative chemisorption and decomposition of SiH3, to deposit silicon on substrates . The molecular targets and pathways involved include the formation of silyl groups and the release of di-iso-propylamine as a by-product .
Comparison with Similar Compounds
Similar Compounds
Bis(diethylamino)silane: Another aminosilane precursor used in similar applications.
Tris(dimethylamino)silane: Used for the deposition of silicon-containing films with different properties.
Uniqueness
Di-iso-propylaminosilane is unique due to its lower energy barrier in the rate-determining step of surface reactions, making it more efficient for certain applications. It also has a weaker binding strength of the leaving amine molecule, reducing surface impurities during the deposition process .
Properties
InChI |
InChI=1S/C6H14NSi/c1-5(2)7(8)6(3)4/h5-6H,1-4H3 | |
---|---|---|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQNKVDCLDXKRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)[Si] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14NSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
908831-34-5 | |
Record name | 908831-34-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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